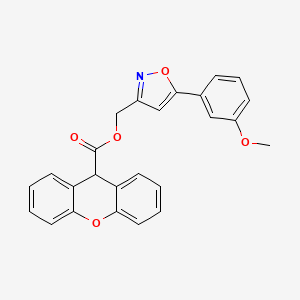
(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant in the field of drug discovery due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, isoxazole synthesis often employs (3 + 2) cycloaddition reactions . For example, one method involves cyclizing an intermediate with NH2OH·HCl in refluxing methanolic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, a related compound, [5-(3-methoxyphenyl)isoxazol-3-yl]methanol, has a molecular weight of 205.21 .
Scientific Research Applications
Synthesis and Characterization
A study by Healy et al. (2004) on Xanthones from a microfungus of the genus Xylaria isolated from the Australian rainforest tree Glochidion ferdinandi, reported the synthesis and full spectroscopic characterization of xanthone derivatives. These compounds show promise in various applications due to their unique chemical structures (Healy et al., 2004).
Research by Kletskov et al. (2018) on the synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties highlights the potential of these compounds in enhancing the efficacy of antitumor drugs through synergistic effects. This study underscores the versatility of isoxazole derivatives in medicinal chemistry (Kletskov et al., 2018).
Applications in Material Science
- Yadav et al. (2015) investigated pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that these compounds exhibit significant inhibition efficiency, highlighting their potential application in protecting metal surfaces (Yadav et al., 2015).
Pharmacological Potential
- Hassan, Hafez, and Osman (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the understanding of the pharmacological potential of pyrazole derivatives in cancer therapy (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-28-18-8-6-7-16(13-18)23-14-17(26-31-23)15-29-25(27)24-19-9-2-4-11-21(19)30-22-12-5-3-10-20(22)24/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQVDGCNYNHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

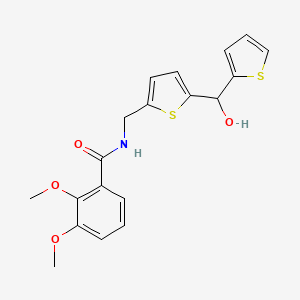

![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
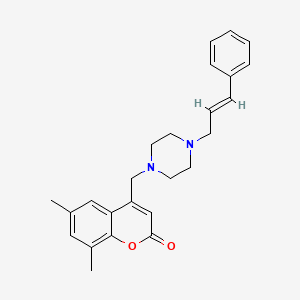
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
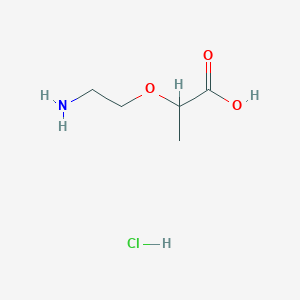

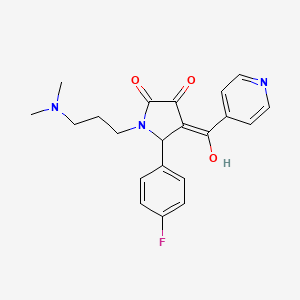
![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)
